1,3-Dichloropropan-2-yl chloroformate
Description
Chloroformates (ROCOCl) are acylating agents widely used in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity with nucleophiles like alcohols and amines . This article compares its inferred properties with structurally and functionally related compounds, emphasizing solvolysis mechanisms, applications, and toxicity.
Properties
IUPAC Name |
1,3-dichloropropan-2-yl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRAJCBWNFZEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-dichloropropan-2-yl chloroformate typically involves the reaction of 1,3-dichloropropan-2-ol with phosgene (COCl2) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1,3-Dichloropropan-2-ol+Phosgene→1,3-Dichloropropan-2-yl chloroformate+HCl
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
1,3-Dichloropropan-2-yl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-dichloropropan-2-ol and carbon dioxide.
Reduction: It can be reduced to 1,3-dichloropropan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Organic Synthesis
-
Chloroformate Reactions :
- 1,3-Dichloropropan-2-yl chloroformate is employed as a reagent for the synthesis of carbamates and ureas. These compounds are essential in the pharmaceutical industry for drug development.
- Mechanism : The chloroformate group reacts with amines to form carbamates, which can then be further modified to yield various biologically active compounds.
-
Synthesis of Esters :
- It acts as an acylating agent in the formation of esters from alcohols. This application is crucial in the production of flavoring agents and fragrances.
- Example : The reaction of this compound with alcohols can produce esters that are used in food and cosmetic industries.
Pharmaceutical Applications
-
Drug Development :
- The compound's ability to modify functional groups makes it valuable in synthesizing pharmaceutical intermediates. Its derivatives have been explored for antibacterial and antifungal properties.
- Case Study : Research has highlighted the synthesis of oxazolidinone compounds using this compound as a key intermediate, demonstrating its relevance in developing new antibiotics .
-
Prodrug Formation :
- It can be utilized to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients (APIs). This application is significant in improving therapeutic efficacy.
- Research Findings : Studies indicate that prodrugs formed from this compound exhibit improved solubility and absorption profiles compared to their parent drugs.
Industrial Applications
- Production of Agrochemicals :
- The compound is used in synthesizing various agrochemicals, including herbicides and insecticides. Its reactivity allows for the introduction of functional groups necessary for biological activity.
- Data Table : Below is a summary of agrochemical products synthesized using this compound:
| Agrochemical Product | Function | Synthesis Method |
|---|---|---|
| Herbicide A | Weed control | Reaction with amine |
| Insecticide B | Pest management | Esterification with alcohol |
- Polymer Production :
- It serves as a modifier in producing polymers with specific properties. The incorporation of chloroformate groups can enhance polymer stability and functionality.
- Example Application : In the production of polyurethanes, this compound acts as a chain extender or cross-linking agent.
Environmental Considerations
While this compound has beneficial applications, its environmental impact must be considered due to potential toxicity and carcinogenicity associated with its parent compound, 1,3-dichloropropanol . Regulatory measures are essential to ensure safe handling and disposal.
Mechanism of Action
The mechanism of action of 1,3-dichloropropan-2-yl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Chloroformates
Structural and Reactivity Comparisons
Alkyl Chloroformates
- Ethyl Chloroformate (ClCOOCH₂CH₃): Reactivity: Undergoes solvolysis via a dual mechanism: addition-elimination in low-ionizing solvents (e.g., ethanol-water) and ionization in high-ionizing solvents (e.g., aqueous fluoroalcohols) . Substituent Effects: A terminal chlorine (e.g., in 3-chloropropyl chloroformate) increases solvolysis rates due to electron-withdrawing effects, stabilizing transition states . Applications: Used in protein polymerization and synthesis of heterocycles like triazolopyrimidines .
- Propyl/Butyl Chloroformates: Solvolysis: Chlorine substituents at terminal positions (e.g., 3-chloropropyl or 4-chlorobutyl) enhance reactivity by polarizing the C–Cl bond. For example, 3-chloropropyl chloroformate shows a 10-fold rate increase over unsubstituted propyl chloroformate in 97% hexafluoroisopropanol (HFIP) .
- However, in high-ionizing solvents, ionization may dominate due to destabilization of the carbonyl group.
Aromatic Chloroformates
Phenyl Chloroformate (ClCOOPh) :
4,5-Dimethoxy-2-nitrobenzyl Chloroformate (NVOC-Cl) :
Specialized Chloroformates
Allyl Chloroformate (ClCOOCH₂CH=CH₂) :
Cetyl Chloroformate (ClCOO(CH₂)₁₅CH₃) :
Data Tables: Key Properties and Reactivity
*Inferred properties based on structural analogs.
Mechanistic Insights
- Solvolysis Pathways: Chloroformates generally follow either: Addition-Elimination: Favored in solvents with moderate ionizing power (e.g., ethanol-water), where nucleophilic attack precedes C–Cl bond cleavage . Ionization: Dominates in high-ionizing solvents (e.g., HFIP), forming acylium ions . The dichlorinated structure of this compound may shift the balance toward ionization due to increased electron withdrawal destabilizing the tetrahedral intermediate.
Substituent Effects :
Biological Activity
1,3-Dichloropropan-2-yl chloroformate, also known as 1,3-dichloropropan-2-yl carbonochloridate, is a chemical compound with the formula CHClO. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and relevant research findings.
- Chemical Formula : CHClO
- Molecular Weight : 191.44 g/mol
- Appearance : Powder
- IUPAC Name : 1,3-dichloropropan-2-yl carbonochloridate
- PubChem CID : 13305542
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dichloropropan-2-ol with phosgene or a similar chlorinating agent. This method allows for the introduction of the chloroformate functional group while maintaining the integrity of the dichloropropane structure.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that chloroformates can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes. For example, compounds similar to chloroformates have been reported to inhibit the growth of various bacterial strains.
Cytotoxicity
Research into the cytotoxic effects of this compound suggests potential applications in cancer therapy. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Enzyme Inhibition
Chloroformates are known to react with nucleophilic sites on enzymes, leading to inhibition. This property can be exploited in drug design to develop inhibitors for specific enzyme targets involved in disease processes.
Case Studies and Research Findings
Safety and Handling
Due to its reactive nature and potential toxicity, proper safety measures should be taken when handling this compound. It is important to use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
